2-Oxepanone, 3-acetyl-(9CI)
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Overview
Description
2-Oxepanone, 3-acetyl-(9CI) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is also known by its CAS number 530103-61-8 . This compound is characterized by its unique structure, which includes an oxepanone ring with an acetyl group attached at the third position . It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 3-acetyl-(9CI) can be achieved through several methods. One common approach involves the reaction of ε-caprolactone with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 3-acetyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, 3-acetyl-(9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted acetyl derivatives.
Scientific Research Applications
2-Oxepanone, 3-acetyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxepanone, 3-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Oxepanone, 2-acetyl-(9CI): This compound has a similar structure but with the acetyl group attached at the second position.
2-Oxepanone: Lacks the acetyl group and has different chemical properties.
Uniqueness
2-Oxepanone, 3-acetyl-(9CI) is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to other similar compounds . This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials .
Properties
CAS No. |
530103-61-8 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetyloxepan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |
InChI Key |
IXTPBRWAYLOKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCOC1=O |
Origin of Product |
United States |
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